
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an azetidine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the azetidine ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the azetidine ring results in a more saturated ring structure.
Applications De Recherche Scientifique
(2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and silyl-protected compounds.
- Examples include (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(methyl)azetidine-1-carboxylate and (2R,4S)-Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(ethyl)azetidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H33NO4Si |
|---|---|
Poids moléculaire |
331.52 g/mol |
Nom IUPAC |
tert-butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
Clé InChI |
ZHTYVWVJOUGBNM-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1CO[Si](C)(C)C(C)(C)C)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC1CO[Si](C)(C)C(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



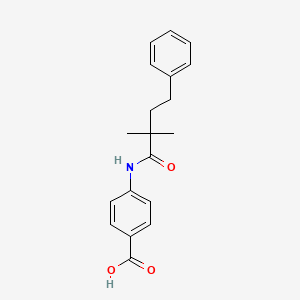
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
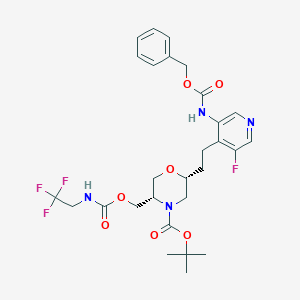
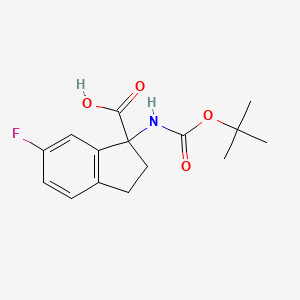
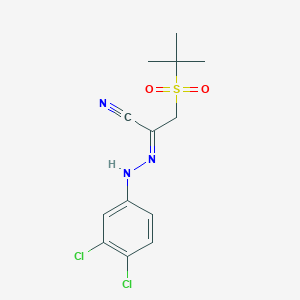
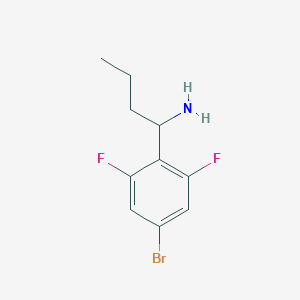
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
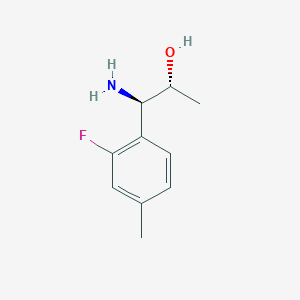
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)



